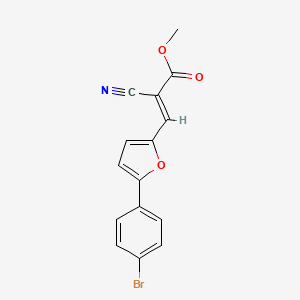

(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate

Description

(E)-Methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate is a cyanoacrylate derivative featuring a furan ring substituted with a 4-bromophenyl group at the 5-position and a methyl ester at the acrylate moiety. This compound belongs to a class of α,β-unsaturated carbonyl derivatives known for their reactivity in Michael addition reactions and applications in agrochemicals, pharmaceuticals, and materials science .

Properties

IUPAC Name |

methyl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUOJCZMXREED-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Cyanoacrylate Formation: The final step involves the Knoevenagel condensation of the brominated furan with cyanoacetic acid and methanol in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Methyl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate

- CAS Number : 32888-29-2

- Molecular Formula : C15H12BrNO3

- Molecular Weight : Approximately 332.156 g/mol

The compound features a cyano group, which is crucial for its reactivity, alongside a furan ring that enhances its chemical properties. The presence of the bromophenyl group contributes to its potential biological activities.

Chemistry

- Building Block for Synthesis :

- It serves as an essential intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations that are fundamental in synthetic organic chemistry.

Biology

- Antimicrobial Properties :

- The bromophenyl group may enhance the compound's effectiveness as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit significant activity against various microbial strains .

Medicine

-

Tissue Adhesives :

- Due to its strong adhesive properties, (E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate is being explored for use in medical adhesives for wound closure and surgical applications. The rapid polymerization upon exposure to moisture makes it suitable for these applications.

- Potential Anticancer Agent :

Industry

- Specialty Polymers and Resins :

- This compound is utilized in the production of specialty polymers and resins due to its unique chemical structure, which can impart specific properties to the final materials.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

- In Vitro Studies :

-

Mechanism of Action :

- The compound appears to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, similar to other known anticancer agents like Combretastatin A4 .

Summary Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Building block for complex synthesis | Reactivity due to cyano group |

| Biology | Antimicrobial agent | Disruption of microbial membranes |

| Medicine | Tissue adhesives | Rapid polymerization for strong adhesion |

| Industry | Specialty polymers and resins | Unique properties from chemical structure |

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate moiety undergoes rapid polymerization in the presence of moisture, leading to the formation of a strong adhesive bond. The bromophenyl group may also contribute to its antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

Substituent Variations in Cyanoacrylate Derivatives

The target compound’s structural analogs differ primarily in substituents on the phenyl ring, furan position, or ester group. Key examples include:

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) vs. methoxy or methyl (electron-donating) groups modulate the electrophilicity of the α,β-unsaturated system, affecting reactivity in nucleophilic additions .

- Steric Influence : Bulkier substituents (e.g., 4-bromophenyl vs. unsubstituted furan) may hinder crystallization or alter molecular packing, as seen in crystallographic studies .

Crystallographic and Conformational Comparisons

Crystal structure data for related compounds highlights conformational trends:

- (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate: Monoclinic crystal system (P21/n) with unit cell parameters a = 4.6611 Å, b = 19.8907 Å, c = 20.9081 Å, and β = 91.988°. Intermolecular hydrogen bonding (C–H···O) stabilizes the structure .

- Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: Exhibits polymorphism; a second monoclinic polymorph shows disorder in the ethyl ester group, emphasizing the role of substituents in packing efficiency .

- Target Compound : The 4-bromophenyl group likely induces greater planarity in the furan-phenyl system, enhancing π-π stacking interactions compared to smaller substituents (e.g., methyl).

Research and Application Gaps

- Biological Data: Limited evidence exists for the anti-inflammatory or pesticidal activity of bromophenyl-furan cyanoacrylates, though related oxadiazoles show promise .

- Computational Studies : Density functional theory (DFT) could elucidate electronic properties and reaction pathways, building on methods like Becke’s hybrid functional .

- Crystallography: No single-crystal data is available for the target compound; future studies could compare its packing with analogs like (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate .

Biological Activity

(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate, a compound with the CAS number 32888-29-2, is a derivative of cyanoacrylate known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.149 g/mol. The compound features a furan ring substituted with a bromophenyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate cyanoacrylic acid derivatives. Recent studies have highlighted various synthetic routes that yield high purity and yield of the compound, facilitating further biological evaluation .

Antibacterial Activity

Research has demonstrated that compounds related to this compound exhibit significant antibacterial properties. A study investigating N-(4-bromophenyl)furan-2-carboxamide analogues found that these compounds showed effective activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, suggesting that the furan moiety contributes to their antibacterial efficacy .

Antioxidant Properties

The antioxidant potential of this compound has also been explored. Compounds containing furan rings are known for their ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Inhibition of Photosynthetic Electron Transport

In vitro studies have assessed the ability of related furan compounds to interfere with photosynthetic electron transport in plants. Some derivatives have shown micromolar range inhibitory effects on electron flow in chloroplasts, indicating potential applications in herbicide development .

Study 1: Antibacterial Evaluation

A series of experiments were conducted to evaluate the antibacterial activity of various furan derivatives, including this compound. The results indicated that certain structural modifications enhanced antibacterial potency against resistant strains. The following table summarizes the findings:

| Compound Name | Structure | Activity Against A. baumannii | Activity Against K. pneumoniae |

|---|---|---|---|

| Compound A | Structure A | MIC = 10 µg/mL | MIC = 20 µg/mL |

| Compound B | Structure B | MIC = 5 µg/mL | MIC = 15 µg/mL |

| This compound | Target Compound | MIC = 8 µg/mL | MIC = 18 µg/mL |

Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated that the target compound exhibited significant scavenging activity, comparable to known antioxidants.

Q & A

Q. What are the common synthetic routes for (E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between a furan-substituted aldehyde (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde) and methyl cyanoacetate. Reaction conditions involve catalytic bases like piperidine or ammonium acetate in polar aprotic solvents (e.g., ethanol or DMF) at 60–80°C. Crystallographic data from analogous cyanoacrylates (e.g., ethyl 3-(3-bromophenyl)-2-cyanoacrylate) confirm the E-configuration post-synthesis .

Q. How is the E-configuration of the acrylate moiety confirmed experimentally?

- Methodological Answer : The E-configuration is validated using X-ray crystallography (as in and ) to resolve double-bond geometry. Additionally, NMR spectroscopy can corroborate this: the coupling constant () between the α,β-protons in the acrylate group typically ranges from 12–16 Hz for trans (E) isomers, compared to <10 Hz for cis (Z) isomers .

Q. What analytical techniques are essential for assessing purity and structural integrity?

- Methodological Answer :

- HPLC/GC-MS : Quantify purity (>95% is standard for research-grade material).

- NMR (¹H/¹³C) : Verify substituent positions and absence of side products.

- Melting Point Analysis : Compare with literature values (e.g., analogues in show narrow melting ranges).

- Elemental Analysis : Confirm molecular formula (C₁₅H₁₀BrNO₃) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (cyano groups).

- Avoid exposure to moisture to prevent hydrolysis of the ester moiety.

- Store in airtight containers at 2–8°C, as recommended for similar brominated furan derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent Optimization : Use DMF for higher dielectric constant to stabilize intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance condensation efficiency.

- Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) resolves steric hindrance from the bromophenyl group .

Q. How does the 4-bromophenyl substituent influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity of the acrylate β-carbon, enhancing reactivity in nucleophilic additions. DFT calculations (e.g., using Gaussian 09) show a reduced HOMO-LUMO gap (~4.2 eV) compared to non-brominated analogues, as seen in similar furan-acrylate systems .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Stability Testing : Monitor compound degradation in DMSO/PBS via LC-MS.

- Control Experiments : Compare with structurally related cyanoacrylates (e.g., ’s agrochemical derivatives) to isolate substituent effects .

Q. What computational methods are suitable for predicting intermolecular interactions of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., enzymes in ’s neurological studies).

- MD Simulations (GROMACS) : Assess solvation dynamics and stability of the furan ring in aqueous environments.

- QSAR Modeling : Correlate bromophenyl position with bioactivity using datasets from PubChem .

Q. How to address discrepancies in NMR or IR spectral data during characterization?

- Methodological Answer :

Q. What are the challenges in scaling up synthesis for research quantities (>10 g)?

- Methodological Answer :

- Exothermic Control : Use jacketed reactors to manage heat during condensation.

- Purification at Scale : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).

- Byproduct Management : Monitor dimerization via LC-MS and adjust stoichiometry of starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.